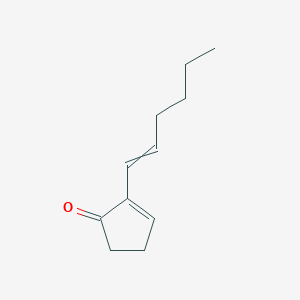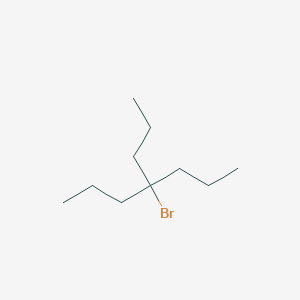
4-Bromo-4-propylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a branched alkane with a bromine atom attached to the fourth carbon of the heptane chain. This compound is part of the alkyl halides family, which are known for their reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-4-propylheptane can be synthesized through the bromination of 4-propylheptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require efficient handling of bromine and control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4-propylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes such as 4-propyl-1-heptene.
Reduction: Formation of 4-propylheptane.
Applications De Recherche Scientifique
4-Bromo-4-propylheptane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of other functionalized compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Bromo-4-propylheptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with enzymes that catalyze halogenated substrates, leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoheptane: Similar structure but lacks the propyl group, leading to different reactivity and applications.
4-Chloro-4-propylheptane: Chlorine instead of bromine, resulting in different reactivity due to the weaker leaving group ability of chlorine.
4-Iodo-4-propylheptane: Iodine instead of bromine, with iodine being a better leaving group, leading to faster reactions.
Uniqueness
4-Bromo-4-propylheptane is unique due to the presence of the bromine atom at the fourth position and the propyl group, which influences its reactivity and the types of reactions it can undergo. Its specific structure makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Numéro CAS |
62696-06-4 |
|---|---|
Formule moléculaire |
C10H21Br |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
4-bromo-4-propylheptane |
InChI |
InChI=1S/C10H21Br/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
Clé InChI |
QKZOLNBYNJQRMW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(CCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)




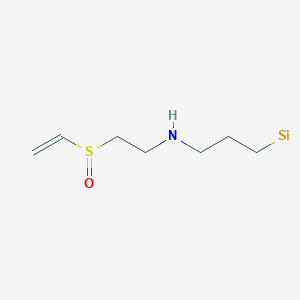
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
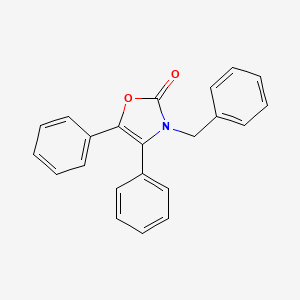
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
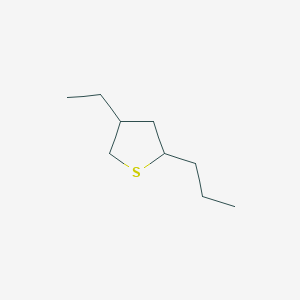

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
